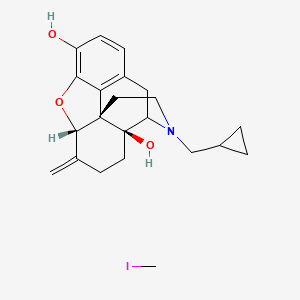

Nalmefene methiodide

Description

Contextualizing Nalmefene (B1676920) Methiodide within Opioid Antagonist Research

The study of opioid antagonists is crucial for understanding the multifaceted opioid system, which includes the mu (μ), delta (δ), and kappa (κ) opioid receptors. Antagonists are compounds that bind to these receptors without activating them, effectively blocking them from being stimulated by either endogenous opioids (like endorphins) or exogenous opioids (like morphine). Nalmefene, the parent compound of nalmefene methiodide, is a well-characterized opioid receptor modulator. mdpi.comgoogle.com It acts as a competitive antagonist at the μ- and δ-opioid receptors and possesses a particularly high affinity for the κ-opioid receptor, where it acts as a partial agonist. mdpi.comdovepress.com

Nalmefene is structurally similar to naltrexone (B1662487) but distinguished by a 6-methylene group, which contributes to its higher affinity at the μ-opioid receptor and a longer duration of action. mdpi.com Its binding affinity for opioid receptors is noted to be potent, in some cases five times higher than that of the widely known antagonist, naloxone (B1662785). dovepress.comacmt.net This distinct and potent receptor interaction profile makes nalmefene a valuable molecule in opioid research. This compound retains the core structure of nalmefene but adds a methyl iodide group, creating a quaternary derivative that is pivotal for a specific line of scientific inquiry. pharmaffiliates.comnih.gov

Table 1: Comparative Opioid Receptor Binding Affinities This table displays the dissociation constants (Ki) for nalmefene and naloxone, indicating the concentration required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.

Historical Perspectives on Quaternary Opioid Antagonists as Research Tools

Historically, opioid antagonists like naloxone and naltrexone were instrumental as pharmacological tools that helped confirm the existence of opioid receptors in the 1970s. researchgate.netfrontiersin.org They allowed researchers to define opioid-mediated effects and differentiate between receptor subtypes. frontiersin.orgsajaa.co.za However, these standard antagonists, known as tertiary amines, are lipophilic (fat-soluble) and readily cross the blood-brain barrier, meaning they act on opioid receptors in both the central nervous system (CNS) and the peripheral nervous system. sajaa.co.za This lack of selectivity made it difficult to isolate and study the unique functions of peripheral opioid receptors.

To overcome this limitation, scientists developed quaternary opioid antagonists in the latter half of the 20th century. sajaa.co.zamdpi.com By adding an alkyl group (such as a methyl group) to the nitrogen atom of a tertiary antagonist, a quaternary ammonium (B1175870) salt is formed. sajaa.co.zagoogle.com This process, known as quaternization, renders the molecule more polar and hydrophilic, which prevents it from easily crossing the blood-brain barrier. sajaa.co.za

Compounds like methylnaltrexone (B1235389) (the quaternary analogue of naltrexone) and naloxone methiodide became invaluable research tools. mdpi.comresearchgate.net They enabled scientists to block opioid effects in the periphery—such as in the gastrointestinal tract—without affecting the centrally-mediated effects like analgesia or respiratory depression. mdpi.comresearchgate.netmdpi.com This allowed for the definitive investigation of the role of peripheral opioid receptors in various physiological processes, a critical step in advancing the field. mdpi.commdpi.com

Rationale for Investigating this compound Beyond Nalmefene

The rationale for synthesizing and investigating this compound stems directly from the established utility of other quaternary opioid antagonists and the unique properties of its parent compound, nalmefene. The primary motivation is to create a research tool that combines the specific, high-affinity receptor binding profile of nalmefene with the peripheral selectivity of a quaternary antagonist.

By creating this compound, researchers can specifically probe the function of peripheral mu, delta, and particularly kappa receptors, for which nalmefene has a very high affinity. mdpi.com This allows for the investigation of questions that cannot be answered by nalmefene alone, which acts both centrally and peripherally. For example, this compound could be used in preclinical studies to determine if the peripheral component of nalmefene's kappa-opioid receptor activity contributes to specific physiological effects, independent of the CNS.

Research on related compounds demonstrates the power of this approach. Studies using naloxone methiodide have been crucial in assessing the peripheral versus central contributions to opioid-induced respiratory depression and analgesia. researchgate.net Similarly, investigations into novel derivatives of naltrexone methiodide have been conducted to further refine pharmacophore hypotheses related to opioid receptor binding. nih.gov Therefore, this compound serves as a logical and necessary extension of this research paradigm, providing a highly specific tool to dissect the peripheral pharmacology of a potent and long-acting opioid antagonist.

Table 2: Properties of Tertiary vs. Quaternary Opioid Antagonists

Structure

3D Structure of Parent

Properties

CAS No. |

136440-71-6 |

|---|---|

Molecular Formula |

C22H28INO3 |

Molecular Weight |

481.4 g/mol |

IUPAC Name |

(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-3-methyl-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-4a,9-diol;iodide |

InChI |

InChI=1S/C22H27NO3.HI/c1-13-7-8-22(25)17-11-15-5-6-16(24)19-18(15)21(22,20(13)26-19)9-10-23(17,2)12-14-3-4-14;/h5-6,14,17,20,25H,1,3-4,7-12H2,2H3;1H/t17-,20+,21+,22-,23?;/m1./s1 |

InChI Key |

TYVHPUCHIBHVEV-ZTKPOCDQSA-N |

SMILES |

CI.C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O |

Isomeric SMILES |

C[N+]1(CC[C@]23[C@@H]4C(=C)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[I-] |

Canonical SMILES |

C[N+]1(CCC23C4C(=C)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[I-] |

solubility |

not available |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Research

Synthetic Pathways for Nalmefene (B1676920) Methiodide Formation

The formation of nalmefene methiodide is primarily achieved through the alkylation of its precursor, nalmefene. This process, known as quaternization, involves the reaction of the tertiary amine in the nalmefene molecule with a methylating agent.

The synthesis of this compound involves the direct alkylation of the tertiary nitrogen atom in the nalmefene molecule. This reaction is a classic example of a nucleophilic substitution, where the nitrogen atom acts as a nucleophile, attacking the electrophilic methyl group of a methylating agent. The most common methylating agent used for this purpose is methyl iodide.

The general reaction scheme is as follows: Nalmefene (a tertiary amine) + Methyl Iodide → this compound (a quaternary ammonium (B1175870) salt)

This transformation is in line with established methods for the quaternization of other morphinan (B1239233) alkaloids, such as naltrexone (B1662487) and naloxone (B1662785). google.comgoogle.com Patents describing the synthesis of related quaternary N-alkyl morphinan alkaloid salts specify nalmefene as a suitable tertiary N-substituted morphinan alkaloid substrate. google.comfda.gov The reaction typically employs an alkylating agent like methyl bromide or methyl iodide. google.comfda.gov

Achieving high purity and yield is crucial for the preparation of this compound for research purposes. The optimization of reaction conditions is a key aspect of the synthetic process.

Several factors can be adjusted to optimize the quaternization reaction:

Solvent: The choice of solvent is critical. Aprotic, dipolar solvents such as dimethylformamide (DMF), dimethylacetamide (DMAc), and 1-methyl-2-pyrrolidone (NMP) are often employed. google.comfda.gov Acetone has also been mentioned as a suitable solvent, as it can facilitate the precipitation of the pure crystalline product. google.com The use of an anhydrous solvent system is recommended to prevent side reactions. google.comfda.gov

Temperature: The reaction is typically carried out at elevated temperatures, with a range of 55°C to 85°C being suggested for the quaternization of morphinan alkaloids. google.comfda.gov

Reaction Time: The duration of the reaction can vary significantly, from hours to even weeks, depending on the specific conditions and scale. google.comnih.gov

Purification: For research-grade purity, purification techniques such as recrystallization are often necessary to remove any unreacted starting material and byproducts. nih.gov

Studies on the quaternization of other heterocyclic compounds, like nicotinamide, have shown that techniques such as microwave irradiation can significantly shorten reaction times and improve yields compared to conventional heating methods. nih.gov While not specifically reported for this compound, such modern synthetic approaches could potentially be applied to optimize its synthesis.

Table 1: General Conditions for N-Alkylation of Morphinan Alkaloids

| Parameter | Condition | Source(s) |

|---|---|---|

| Substrate | Nalmefene | google.comfda.gov |

| Alkylating Agent | Methyl iodide, Methyl bromide | google.comfda.gov |

| Solvent | Anhydrous aprotic dipolar solvents (e.g., DMF, DMAc, NMP), Acetone | google.comgoogle.comfda.gov |

| Temperature | 55°C - 85°C | google.comfda.gov |

Alkylation Reactions of Nalmefene Precursors

Chemical Reactivity and Stability in Research Environments

The chemical reactivity and stability of this compound are largely governed by the presence of the quaternary ammonium moiety and the methiodide group.

The quaternary ammonium group in this compound is generally stable. However, under certain conditions, it can undergo nucleophilic substitution reactions, though this is less common than the reactions of its tertiary amine precursor. The positively charged nitrogen atom makes the attached methyl group susceptible to attack by strong nucleophiles. However, the bulky nature of the nalmefene scaffold can sterically hinder such reactions.

The stability of the methiodide group in aqueous environments is an important consideration for its use in biological research. While specific hydrolysis data for this compound is not extensively documented in publicly available literature, general principles suggest that quaternary ammonium salts are relatively stable in water. The C-N bond is not readily hydrolyzed under physiological conditions. However, extreme pH or high temperatures could potentially lead to degradation pathways, such as Hofmann elimination if a suitable beta-hydrogen is present and the conditions are basic, though this is less likely under typical research settings. The iodide anion is a spectator ion and does not directly participate in hydrolysis.

Nucleophilic Substitution Characteristics of the Quaternary Ammonium Moiety

Structure-Activity Relationship Studies of this compound Derivatives

While direct structure-activity relationship (SAR) studies on derivatives of this compound are not widely published, valuable insights can be drawn from research on analogous quaternary narcotic antagonists. The primary structural feature of this compound that dictates its activity is the permanent positive charge on the nitrogen atom. This charge significantly increases the polarity of the molecule, which in turn restricts its ability to cross the blood-brain barrier. elifesciences.org

This principle is well-established for related compounds like naloxone methiodide and naltrexone methobromide, which are used experimentally to differentiate between central and peripheral opioid receptor effects. elifesciences.orgresearchgate.netnih.gov Research on diastereoisomers of quaternary narcotic antagonists has shown that the stereochemistry at the newly formed chiral nitrogen center is crucial for biological activity. For instance, in related series, the diastereoisomer formed by the methylation of the N-allyl substituted tertiary amine was found to be a potent morphine antagonist, while the diastereoisomer from the allylation of the N-methyl substituted tertiary amine showed negligible antagonist activity. This suggests that the spatial arrangement of the substituents on the quaternary nitrogen significantly influences receptor binding and efficacy.

Modifications to the Morphinan Scaffold for Novel Research Probes

The foundation of this compound is the morphinan skeleton, a complex chemical structure that is the basis for a wide range of opioid compounds. The synthesis of nalmefene itself begins with naltrexone, another opioid antagonist. A key transformation is the Wittig reaction, which converts the 6-keto group of naltrexone into a 6-methylene group, a structural feature that distinguishes nalmefene. wikipedia.orggoogle.comtga.gov.au

To create this compound, a further modification known as quaternization is performed. This process specifically targets the tertiary amine at the N-17 position of the nalmefene molecule. The reaction involves treating nalmefene with an alkylating agent, typically methyl iodide (CH₃I). researchgate.netgoogle.com In this N-alkylation reaction, the lone pair of electrons on the nitrogen atom attacks the methyl group of methyl iodide, displacing the iodide ion. This forms a quaternary ammonium salt, where the nitrogen atom is bonded to four carbon atoms and carries a permanent positive charge.

This deliberate chemical alteration is not intended to enhance its primary therapeutic action but to create a highly specific research probe. The introduction of a permanent positive charge dramatically increases the polarity of the molecule. This increased polarity is the critical factor that prevents the compound from crossing the blood-brain barrier (BBB), a highly selective membrane that protects the central nervous system (CNS). nih.govnih.govkarger.com By creating a molecule that is restricted to the periphery, researchers can effectively isolate and study the functions of opioid receptors located outside of the brain and spinal cord.

Impact of Quaternization on Receptor Binding Profile in Model Systems

The quaternization of nalmefene into this compound has a significant impact on its pharmacological profile, particularly its ability to bind to opioid receptors and its utility in experimental models. As a quaternary ammonium compound, this compound is unable to readily penetrate the blood-brain barrier. nih.govnih.gov This property makes it an invaluable tool for differentiating between the central and peripheral actions of opioids. For instance, in a study investigating the effects of opioid antagonists on cardiac arrhythmias, nalmefene successfully prevented arrhythmias, whereas N-methyl nalmefene (this compound) did not. nih.gov This finding strongly indicated that the protective effect of nalmefene is mediated by opioid receptors within the brain, as the peripherally restricted analog was ineffective. nih.govnih.gov

The addition of the methyl group also alters the affinity of the compound for the various opioid receptor subtypes (μ, δ, and κ). While specific binding affinity data for this compound is not widely published, studies on the closely related compound naloxone and its quaternized derivative, naloxone methiodide, provide a clear model for the expected changes. Research on mouse brain homogenates shows that quaternization significantly reduces binding affinity at all three major opioid receptors. nih.gov The affinity of naloxone methiodide for the mu (μ) receptor was 15 times lower than that of naloxone, while its affinity for the kappa (κ) receptor was 6 times lower. The most dramatic reduction was seen at the delta (δ) receptor, where the affinity was 330 times lower. nih.gov This general reduction in affinity for central opioid receptors is a recognized consequence of quaternizing narcotic antagonists. nih.gov

The following table illustrates the change in binding affinity observed with the quaternization of naloxone, which serves as a representative model for this compound.

| Compound | μ-Opioid Receptor Affinity Ratio | δ-Opioid Receptor Affinity Ratio | κ-Opioid Receptor Affinity Ratio |

|---|---|---|---|

| Naloxone | 1 | 1 | 1 |

| Naloxone Methiodide | 15 | 330 | 6 |

This peripherally selective profile allows this compound to be used in experimental settings to antagonize opioid effects in peripheral tissues, such as the gastrointestinal tract, without affecting the central nervous system. researchgate.net This allows for the precise investigation of the roles peripheral opioid receptors play in various physiological and pathological processes.

Molecular and Cellular Mechanism of Action Investigations

Opioid Receptor Interaction Dynamics

Mu-Opioid Receptor (MOR) Antagonism and Inverse Agonism in Cell-Based Assays

Nalmefene (B1676920) exhibits potent antagonist activity at the μ-opioid receptor (MOR). mdpi.comnih.gov In cell-based assays, it effectively blocks the binding of MOR agonists. patsnap.com Unlike neutral antagonists such as naloxone (B1662785) and naltrexone (B1662487) that occupy the receptor without altering its basal activity, nalmefene has been shown to act as an inverse agonist at the MOR. nih.govdovepress.com This means it can reduce the constitutive, or baseline, activity of the receptor, suggesting a more efficient binding and a greater reduction in the likelihood of agonist-induced receptor activation. nih.govdovepress.com This inverse agonism is a key feature that distinguishes nalmefene from other opioid antagonists. nih.govdovepress.com

Kappa-Opioid Receptor (KOR) Partial Agonism in Recombinant Systems

At the κ-opioid receptor (KOR), nalmefene functions as a partial agonist. mdpi.comnih.govmdpi.com In recombinant systems, this partial agonism results in a net antagonistic effect in the presence of a full KOR agonist. mdpi.com Studies suggest that nalmefene's action at the KOR can lead to a decrease in dopamine (B1211576) in the nucleus accumbens, which may contribute to its effects on reward pathways. mdpi.commdpi.com This partial agonist activity at the KOR is a distinguishing characteristic of nalmefene compared to other opioid antagonists. dovepress.commdpi.com

Affinity and Selectivity Profiling across Opioid Receptor Subtypes

In vitro studies have demonstrated that nalmefene possesses a high and comparable affinity for both the μ- and κ-opioid receptors, with a somewhat lower affinity for the δ-opioid receptor. nih.gov Its binding affinity to opioid receptors is reported to be approximately five times higher than that of naloxone. dovepress.com This high affinity, coupled with its unique profile of MOR inverse agonism and KOR partial agonism, defines its specific interaction with the opioid system. dovepress.commdpi.com

| Receptor Subtype | Nalmefene's Action | Reported Affinity |

| Mu-Opioid Receptor (MOR) | Antagonist / Inverse Agonist | High |

| Kappa-Opioid Receptor (KOR) | Partial Agonist | High |

| Delta-Opioid Receptor (DOR) | Antagonist | Lower |

Post-Receptor Signaling Pathways and Protein Interactions

G-Protein Coupled Receptor (GPCR) Signaling Modulation

As an opioid receptor modulator, nalmefene influences the downstream signaling cascades initiated by these G-protein coupled receptors. drugbank.comnih.gov Opioid receptors, including the MOR, KOR, and DOR, are coupled to inhibitory G proteins (Gi/o). nih.govmdpi.com Activation of these receptors by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. eurofinsdiscovery.com

Beta-Arrestin Pathway Involvement in Opioid Receptor Activity

Nalmefene is an opioid system modulator with a distinct profile, acting as an antagonist at mu (μ) and delta (δ) opioid receptors, and as a partial agonist at the kappa (κ) opioid receptor (KOR). europa.eudrugbank.com The signaling of opioid receptors, which are G protein-coupled receptors (GPCRs), is complex. Upon agonist binding, GPCRs primarily activate intracellular G protein signaling pathways, which are often associated with the therapeutic effects of a drug. frontiersin.org

However, a second major pathway involving β-arrestin proteins is also engaged. nih.gov The recruitment of β-arrestin to the receptor serves to "uncouple" it from the G protein, leading to signal desensitization. nih.gov This β-arrestin-mediated pathway has also been linked to some of the undesirable side effects of opioid agonists. frontiersin.org

Receptor Occupancy Dynamics in In Vitro Models

Understanding the receptor occupancy of a compound is crucial for interpreting its pharmacological activity. In vitro studies have established that nalmefene is a selective opioid receptor ligand with high affinity for μ- and κ-opioid receptors and a slightly lower affinity for the δ-opioid receptor. europa.eunih.gov

While direct in vitro occupancy data is foundational, in vivo studies using Positron Emission Tomography (PET) provide dynamic insights into how the drug interacts with receptors in a biological system. A PET study in healthy human subjects demonstrated that nalmefene achieves very high occupancy of μ-opioid receptors rapidly. europa.eu Following a single oral dose, receptor occupancy reached 94% to 100% within 3 hours. europa.eu This high level of occupancy was sustained, remaining between 83% and 100% at 26 hours post-dosing. oup.com Even after 50 hours, occupancy was still substantial at 48.4% to 72.0%, despite very low plasma concentrations of the drug, suggesting a slow dissociation from the receptors. oup.com

Pharmacokinetic/pharmacodynamic (PK/PD) models have been developed to simulate and predict these occupancy dynamics.

| Pharmacokinetic Parameter | Estimated Value | Reference |

|---|---|---|

| Systemic Clearance (CL/F) | 60.4 L/h | nih.gov |

| Central Volume of Distribution (Vd/F) | 266 L | nih.gov |

| Absolute Oral Bioavailability | ~41% | nih.gov |

| μ-Opioid Receptor Occupancy (at 3 hours) | 94-100% | europa.eu |

| μ-Opioid Receptor Occupancy (at 26 hours) | 83-100% | oup.com |

Simulations based on these models predict that μ-opioid receptor occupancy remains within or above the therapeutic target of 60–90% for up to 22–24 hours after a single dose in the majority of the population. nih.govnih.gov

Neurotransmitter System Modulation in Preclinical Models

Dopaminergic Pathway Modulation, particularly in the Nucleus Accumbens

Nalmefene's mechanism involves the modulation of key neurotransmitter systems, most notably the mesolimbic dopamine pathway. europa.eudrugbank.com This pathway, which includes projections from the ventral tegmental area (VTA) to the nucleus accumbens (NAc), is critical in processing reward and motivation. jneurosci.orgutdallas.edu

Animal studies suggest that the partial agonist activity of nalmefene at KORs plays a significant role in its ability to decrease dopamine in the nucleus accumbens. drugbank.com This is a key mechanism by which KOR activation is thought to block the acute rewarding effects of substances with abuse potential. drugbank.com

A detailed investigation using fast scan cyclic voltammetry in mouse brain slices provided specific insights into nalmefene's actions on dopamine terminals in the NAc. nih.govnih.gov The study found that nalmefene produced distinct effects on both dopamine release and uptake.

| Effect of Nalmefene in NAc | Observation | Reference |

|---|---|---|

| Dopamine Release | Concentration-dependently reduced dopamine release. | nih.govnih.gov |

| Dopamine Uptake Rate | Attenuated dopamine uptake rates. This effect was more pronounced in animals with a history of chronic intermittent ethanol (B145695) exposure. | nih.govnih.gov |

| Interaction with KOR Agonist | Reversed the dopamine-decreasing effects of a full KOR agonist (U50,488), particularly in ethanol-exposed animals, demonstrating competitive action at the receptor. | nih.govnih.gov |

These findings suggest that nalmefene directly modulates presynaptic dopamine terminal function. nih.gov The enhanced effect on dopamine uptake rates in ethanol-exposed models points to a potential neuroadaptation where the interaction between the dopamine transporter and KORs is fundamentally altered, a mechanism that may underlie nalmefene's effects in reducing ethanol consumption. nih.govnih.gov

Interactions with Other Neurotransmitter Systems (e.g., GABA) in Animal Brain Regions

The brain's neurotransmitter systems are highly interconnected. While the dopaminergic system is a primary target, the effects of opioid ligands like nalmefene are not isolated. Opioid receptors are widely distributed and can influence other systems, including the GABAergic system, which is the main inhibitory system in the central nervous system. physiology.orgnih.gov

The activation of central GABAergic neurotransmission is known to be linked with the mesolimbic dopaminergic system in reward processing. nih.gov Opioids can indirectly increase dopamine release in the NAc by inhibiting GABAergic interneurons in the VTA, which in turn disinhibits the dopamine neurons. physiology.org

Preclinical Pharmacological Investigations in Model Systems

Differential Central Versus Peripheral Opioid Receptor Modulation

There is no available research data on the use of nalmefene (B1676920) methiodide to differentiate between central and peripheral opioid receptor modulation.

While naloxone (B1662785) methiodide is a well-established peripherally restricted opioid antagonist used as a research tool, there are no corresponding studies found for nalmefene methiodide.

No studies were identified that investigated the impact of this compound on peripheral opioid receptors or any subsequent effects on the central opioid system.

Use of Peripherally Restricted Analogues (e.g., Naloxone Methiodide) as Research Tools

Investigational Biological Effects in Animal Models

There is a lack of data on the investigational biological effects of this compound in any animal models.

No preclinical studies have been published examining the effects of this compound on alcohol-related behaviors in rodent models.

There are no available data from ethanol (B145695) self-administration studies in any rat strains using this compound.

No research has been found regarding the interactions of this compound with cocaine-induced alcohol seeking in animal models.

Ethanol Self-Administration Studies in Preferring and Outbred Rat Strains

Neuroinflammatory Pathway Modulation in Brain Regions of Animal Models

This compound's parent compound, nalmefene, has been investigated for its ability to modulate neuroinflammatory pathways in the brain. These investigations often focus on its interaction with key signaling molecules and receptors involved in the brain's immune response.

Toll-like Receptor 4 (TLR4) Signaling Inhibition in Astrocytes and Animal Brain

Toll-like receptor 4 (TLR4) is a key component of the innate immune system, recognizing pathogen-associated molecular patterns and damage-associated molecular patterns that can initiate an inflammatory cascade. In the central nervous system (CNS), TLR4 is expressed on glial cells, including astrocytes, and its activation is linked to neuroinflammation.

Studies in adolescent female mice have shown that nalmefene can prevent neuroinflammation and brain damage by blocking the TLR4 response. nih.gov It has been demonstrated that nalmefene inhibits TLR4 activation when stimulated by lipopolysaccharide (LPS) or ethanol. nih.gov Further investigation using immunofluorescence and lipid raft isolation revealed that nalmefene is capable of preventing the translocation of TLR4 to lipid rafts and caveolae in astrocytes. nih.gov The activation of TLR4 signaling is a critical step in the neuroinflammatory process, and its inhibition by nalmefene points to a significant mechanism for its neuroprotective effects. In the context of traumatic brain injury (TBI), the activation of the TLR4 pathway contributes to detrimental effects on synapses and the blood-brain barrier. biorxiv.org Pharmacological blockage of this pathway has been shown to partially reverse these effects, suggesting that TLR4 inhibition is a potential therapeutic strategy for CNS injuries. biorxiv.org

It is important to note that while nalmefene and its parent compounds, naltrexone (B1662487) and naloxone, are known as opioid antagonists, their inhibitory effects on TLR4 signaling are also a significant area of research. nih.gov The ability of these compounds to mitigate neuroinflammation is not solely dependent on their interaction with opioid receptors.

Effects on Cytokine, Chemokine, and Pro-inflammatory Mediator Expression

The inflammatory response in the brain involves the production and release of various signaling molecules, including cytokines, chemokines, and other pro-inflammatory mediators. The modulation of these molecules is a key indicator of a compound's anti-inflammatory potential.

In studies using adolescent female mice, nalmefene treatment was found to prevent the upregulation of several pro-inflammatory molecules in the prefrontal cortex and striatum/nucleus accumbens. nih.gov This includes:

Cytokines: Interleukin-1β (IL-1β), Interleukin-17A (IL-17A), and Tumor Necrosis Factor-α (TNF-α). nih.gov

Chemokines: Monocyte Chemoattractant Protein-1 (MCP-1), Macrophage Inflammatory Protein-1 (MIP-1), and Keratinocyte Chemoattractant (KC). nih.gov

Pro-inflammatory Mediators: Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2). nih.gov

The inhibition of these molecules suggests that nalmefene can effectively dampen the neuroinflammatory cascade triggered by insults like alcohol exposure. nih.gov This is further supported by findings that other opioid modulators can also prevent increases in inflammatory markers like IL-6 and IL-1β in response to substances like interferon-alpha. nih.gov The regulation of cytokine and chemokine expression is a complex process, with different opioid receptor subtypes potentially having opposing effects. For instance, activation of the mu-opioid receptor (MOR) can favor a pro-inflammatory response, while kappa-opioid receptor (KOR) activation may induce an anti-inflammatory response through the downregulation of cytokine and chemokine expression. nih.gov

Table 1: Effects of Nalmefene on Pro-inflammatory Molecule Expression in Adolescent Female Mice Brain Regions

| Molecule Type | Specific Molecule | Effect of Nalmefene Treatment | Brain Regions Affected | Reference |

|---|---|---|---|---|

| Cytokines | IL-1β | Prevents up-regulation | Prefrontal Cortex, Striatum/Nucleus Accumbens | nih.gov |

| IL-17A | Prevents up-regulation | Prefrontal Cortex, Striatum/Nucleus Accumbens | nih.gov | |

| TNF-α | Prevents up-regulation | Prefrontal Cortex, Striatum/Nucleus Accumbens | nih.gov | |

| Chemokines | MCP-1 | Prevents up-regulation | Prefrontal Cortex, Striatum/Nucleus Accumbens | nih.gov |

| MIP-1 | Prevents up-regulation | Prefrontal Cortex, Striatum/Nucleus Accumbens | nih.gov | |

| KC | Prevents up-regulation | Prefrontal Cortex, Striatum/Nucleus Accumbens | nih.gov | |

| Pro-inflammatory Mediators | iNOS | Prevents up-regulation | Prefrontal Cortex, Striatum/Nucleus Accumbens | nih.gov |

| COX-2 | Prevents up-regulation | Prefrontal Cortex, Striatum/Nucleus Accumbens | nih.gov |

Exploratory Studies on Non-Opioid Receptor Interactions in Animal Models

Influence on Macrophage Activity and Scavenger Receptor Expression (e.g., CD36)

Macrophages are key immune cells involved in inflammation and tissue remodeling. Their activity is partly regulated by scavenger receptors, such as CD36, which are involved in the recognition and uptake of various ligands, including oxidized lipids.

The scavenger receptor CD36 plays a significant role in the uptake of oxidized low-density lipoproteins (ox-LDL) by macrophages, a critical step in the formation of foam cells and the development of atherosclerotic plaques. umw.edu.pl Animal studies have shown that a lack of CD36 expression can prevent the development of atherosclerosis. umw.edu.pl The expression of CD36 on macrophages within atherosclerotic plaques is increased in obese individuals. umw.edu.pl CD36 is also involved in inflammatory processes by regulating calcium influx and activating signaling pathways that lead to pro-inflammatory responses. umw.edu.plnih.govplos.org

While direct studies on this compound's effect on macrophage CD36 expression are limited, the broader context of inflammation and receptor modulation suggests this as a potential area for future investigation.

Effects on Oxidized Low-Density Lipoprotein Uptake in In Vitro Macrophage Systems

The uptake of oxidized low-density lipoprotein (ox-LDL) by macrophages via scavenger receptors like CD36 is a hallmark of several inflammatory conditions, including atherosclerosis. umw.edu.plmdpi.com In vitro studies using macrophage systems are crucial for understanding the molecular mechanisms governing this process.

It has been demonstrated that the interaction of ox-LDL with CD36 on macrophages triggers pro-inflammatory signaling pathways. plos.org The uptake of ox-LDL is a key event leading to the formation of foam cells. umw.edu.pl While specific data on the direct effect of this compound on ox-LDL uptake in macrophages is not available, the known anti-inflammatory properties of its parent compound, nalmefene, particularly its modulation of TLR4 signaling which can be influenced by oxidized lipids, suggest a potential for indirect effects.

Modulation of Histone Deacetylase (HDAC) Gene Expression in Peripheral Blood and Brain Tissue of Rodents

Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression by modifying chromatin structure. archivesofmedicalscience.comaginganddisease.org An imbalance in the activity of HDACs and their counterparts, histone acetyltransferases (HATs), has been implicated in various diseases, including neurodegenerative disorders. archivesofmedicalscience.comarchivesofmedicalscience.com

Studies in rodent models of Parkinson's disease have shown that the expression of various HDACs is altered in brain tissue. archivesofmedicalscience.com For instance, in a rat model of Parkinson's disease, changes in the mRNA expression of different HDAC genes were observed. archivesofmedicalscience.com The use of HDAC inhibitors has been shown to be neuroprotective in these models. archivesofmedicalscience.comarchivesofmedicalscience.com In peripheral blood mononuclear cells, the gene expression of several HDACs is altered in conditions like coronary artery disease. mdpi.com

While direct evidence of this compound's effect on HDAC gene expression is not yet established, the known neuroprotective and anti-inflammatory effects of nalmefene suggest that investigating its influence on epigenetic mechanisms like histone acetylation could be a valuable avenue for future research.

Advanced Research Methodologies and Analytical Approaches

In Vitro Methodologies for Ligand-Receptor Characterization

Radioligand binding assays are a cornerstone for determining the affinity of a compound for its target receptor. giffordbioscience.comnumberanalytics.com These assays involve incubating a radiolabeled ligand with a tissue preparation, such as a brain homogenate, that contains the receptors of interest. psu.edusci-hub.se By competing with the radiolabeled ligand, unlabeled compounds like nalmefene (B1676920) methiodide can reveal their binding affinity (Ki), which is a measure of how tightly they bind to the receptor. giffordbioscience.comnumberanalytics.com

Studies have utilized this technique to elucidate the binding profile of nalmefene and its derivatives across the different opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ). For instance, research has shown that nalmefene possesses a high affinity for the μ-opioid receptor. nih.gov In comparative studies with its parent compound, naltrexone (B1662487), and other derivatives, the structural modifications, such as the opening of the furan (B31954) ring in nalmefene methiodide, have been shown to significantly influence receptor affinity. nih.gov One study found that the "open" ring carboxamide analogue of naltrexone methiodide had 28-fold higher affinity for the μ-receptor compared to its "closed" ring counterpart. nih.gov

| Compound | Receptor Subtype | Binding Affinity (Ki) in nM |

| This compound Analogue (furan ring "open") | μ-opioid | High |

| Naltrexone Methiodide (furan ring "closed") | μ-opioid | Lower than "open" analogue |

This table illustrates the comparative binding affinities of this compound analogues, highlighting the impact of structural conformation on receptor interaction. The data is based on findings from competitive radioligand binding assays.

Beyond determining binding affinity, it is crucial to understand the functional consequence of that binding—whether a compound acts as an agonist (activator) or an antagonist (blocker) at the receptor. Functional assays provide this information. multispaninc.com

The [³⁵S]GTPγS binding assay is a widely used method to measure G-protein activation, a key step in the signaling cascade of G-protein coupled receptors (GPCRs) like the opioid receptors. multispaninc.com An increase in [³⁵S]GTPγS binding in the presence of a compound indicates agonist activity, while the ability of a compound to block agonist-stimulated [³⁵S]GTPγS binding demonstrates antagonist activity. Studies have employed this assay to confirm the antagonist properties of nalmefene and its derivatives at opioid receptors. nih.gov For example, research has shown that naltrexone methiodide acts as an antagonist at both μ and κ opioid receptors. nih.gov

Calcium release assays are another functional tool, particularly relevant for receptors that signal through the Gαq pathway, leading to an increase in intracellular calcium. While opioid receptors primarily couple to Gαi/o proteins, which inhibit adenylyl cyclase, the complexity of GPCR signaling means that calcium assays can still provide valuable insights into the functional selectivity of a ligand. multispaninc.comintrinsicactivity.org

To understand the effects of this compound at a cellular level, researchers utilize various cell-based assays. These assays can reveal how the compound influences cellular processes like inflammation, cell viability, and gene expression. nih.govresearchgate.net

One such cell line is the RAW264.7 macrophage cell line. researchgate.netnih.gov Research has shown that nalmefene can influence the expression of scavenger receptor CD36 and the uptake of oxidized low-density lipoprotein in these cells. nih.gov Furthermore, studies have investigated the impact of nalmefene on the mRNA expression of opioid receptors in RAW264.7 cells. nih.gov

Astroglial cells, the most abundant cell type in the central nervous system, are also used to study the effects of opioid ligands. These cells express opioid receptors and play a role in various neurological processes. Investigating the effects of this compound on astroglial cells can provide insights into its potential neuro-modulatory actions.

Functional Assays for Agonist/Antagonist Efficacy (e.g., [³⁵S]GTPγS activation assays, calcium release assays)

In Vivo Preclinical Research Techniques

To assess the in vivo effects of this compound on complex behaviors related to reward and reinforcement, researchers employ behavioral paradigms in rodent models. nih.govpsychogenics.com

The operant self-administration paradigm is considered a gold standard for evaluating the reinforcing properties of a drug. psychogenics.combiomolther.org In this model, animals learn to perform a specific action, such as pressing a lever, to receive a drug infusion. psychogenics.com The rate and pattern of lever pressing can indicate the drug's abuse potential. Nalmefene, as an opioid antagonist, has been shown to reduce alcohol self-administration in rats. dovepress.comnih.gov

The conditioned place preference (CPP) paradigm is another widely used model to assess the rewarding or aversive properties of a drug. nih.govfrontiersin.org Animals are repeatedly administered a drug in a specific environment and a placebo in a different one. nih.gov A preference for the drug-paired environment in a subsequent drug-free test indicates a rewarding effect. nih.govfrontiersin.org Conversely, avoidance of the drug-paired environment suggests an aversive effect. This paradigm can be used to study how this compound might modulate the rewarding effects of opioids or other substances of abuse.

Following in vivo studies, molecular biology techniques are used to analyze changes at the molecular level within specific tissues.

Quantitative real-time polymerase chain reaction (qRT-PCR) is a sensitive technique used to measure changes in gene expression. nih.govresearchgate.net For instance, studies have used qRT-PCR to examine the effect of nalmefene on the expression of histone deacetylases (HDACs) in the blood and various brain regions of rats that self-administered alcohol. nih.govresearchgate.net It was found that nalmefene could prevent alcohol-induced increases in the expression of several HDAC genes in the blood. nih.gov

Western blotting is a technique used to detect and quantify specific proteins in a tissue sample. This can be used to assess how this compound treatment affects the levels of key proteins involved in opioid signaling pathways or other cellular processes. For example, Western blotting has been used to analyze the expression of Akt and Erk proteins, which are downstream of opioid receptor activation.

Immunofluorescence is a technique that uses antibodies labeled with fluorescent dyes to visualize the localization of specific proteins within cells or tissues. This can provide a detailed picture of where opioid receptors and other relevant proteins are expressed and how their distribution might be altered by treatment with this compound. For example, immunofluorescence can be used to visualize enkephalin-positive axons in brain regions like the amygdala. nih.gov

| Technique | Application in this compound Research | Example Finding |

| qRT-PCR | Measuring changes in gene expression in response to nalmefene treatment. | Nalmefene prevented alcohol-induced increases in the expression of specific histone deacetylase genes in rat blood. nih.gov |

| Western Blotting | Quantifying changes in protein levels following nalmefene administration. | Can be used to assess the expression of proteins in signaling pathways like Akt and Erk. |

| Immunofluorescence | Visualizing the location of specific proteins in tissues. | Can be used to map the distribution of opioid receptors and endogenous opioid peptides. nih.gov |

This table summarizes key molecular biology techniques and their applications in studying the effects of this compound.

Microdialysis and Neurochemical Analysis for Neurotransmitter Release

Microdialysis is a minimally invasive in vivo sampling technique used to continuously measure free, unbound concentrations of endogenous and exogenous molecules in the extracellular fluid of tissues. wikipedia.org This method is particularly valuable for assessing the biochemical functions of neurotransmitters and determining the distribution of pharmaceutical compounds within the body. wikipedia.org The technique involves the insertion of a small microdialysis probe, which mimics a blood capillary, into the tissue of interest. wikipedia.org This probe is continuously perfused with a solution that resembles the ionic composition of the surrounding fluid. wikipedia.org

In the context of nalmefene, a compound related to this compound, microdialysis has been instrumental in studying its effects on neurotransmitter systems. For instance, studies have used in vivo microdialysis to investigate how nalmefene modulates the release of dopamine (B1211576) in specific brain regions like the nucleus accumbens. mdpi.com Nalmefene has been shown to act as a partial agonist at kappa opioid receptors (KORs), which can reduce dopamine release. mdpi.com It also exhibits antagonist activity at mu (MOR) and delta (DOR) opioid receptors. mdpi.com Research using microdialysis has helped to dissect these complex interactions by observing changes in extracellular dopamine levels following local administration of nalmefene. mdpi.com For example, it's been demonstrated that local activation of MORs and DORs can increase extracellular dopamine. mdpi.com

Furthermore, microdialysis studies in knockout mice, which lack specific receptors like the orexin/hypocretin-2 receptor, have helped to elucidate the role of these receptors in modulating the release of various neurotransmitters, including norepinephrine, serotonin, and dopamine, in different brain regions. nih.gov Such research provides a detailed understanding of the neurochemical basis of a compound's action. mdpi.comnih.gov

Computational and In Silico Approaches

Molecular Docking and Dynamics Simulations for Receptor Binding

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and its receptor at an atomic level. nih.govnih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mode of interaction. biomedres.usmdpi.com MD simulations, on the other hand, provide a dynamic view of the ligand-receptor complex over time, revealing conformational changes and the stability of the interaction. nih.govbiorxiv.org

In the study of opioid receptor ligands like nalmefene, these techniques are crucial for understanding their binding mechanisms. For example, docking studies can identify key amino acid residues within the opioid receptor's binding pocket that are essential for the interaction with nalmefene. nih.govfrontiersin.org These studies can reveal the formation of hydrogen bonds and other non-covalent interactions that stabilize the complex. frontiersin.org

MD simulations can further elucidate the dynamic behavior of the nalmefene-receptor complex, showing how the protein's structure might adapt to the ligand's presence and the stability of this binding over time. nih.govarxiv.orglidsen.com This information is critical for understanding the pharmacological profile of the compound, including its efficacy and selectivity for different opioid receptor subtypes (mu, delta, and kappa). nih.gov

| Parameter | Description | Relevance to this compound Research |

| Binding Affinity (kcal/mol) | The strength of the interaction between the ligand and the receptor. Lower values indicate stronger binding. biomedres.us | Predicts the potency of this compound at its target receptors. |

| Hydrogen Bonds | Specific interactions between hydrogen atoms and electronegative atoms (e.g., oxygen, nitrogen). | Identifies key interactions that stabilize the ligand-receptor complex. frontiersin.org |

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed protein structures. | Assesses the stability of the receptor-ligand complex during MD simulations. frontiersin.org |

| Conformational Ensembles | A collection of different spatial arrangements of a molecule. | Reveals the flexibility of the receptor and how it accommodates the ligand. nih.gov |

Structure-Based Drug Design for Novel Chemical Probes

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target, such as an opioid receptor, to design and optimize new chemical entities. quora.comgardp.orgnih.gov This rational approach aims to create molecules with high affinity and selectivity for their intended target, potentially leading to more effective and safer drugs. nih.govmdpi.com

The process of SBDD for developing novel chemical probes related to this compound would involve several key steps:

Target Identification and Validation: Confirming the role of a specific opioid receptor subtype in a particular physiological or pathological process.

Structure Determination: Obtaining the high-resolution 3D structure of the target receptor, often through techniques like X-ray crystallography or cryo-electron microscopy. nih.gov

Binding Site Analysis: Identifying and characterizing the pocket within the receptor where ligands like this compound bind. gardp.org

Virtual Screening and De Novo Design: Using computational methods to screen libraries of existing compounds or to design new molecules from scratch that are predicted to fit well into the binding site. gardp.org

Synthesis and Biological Evaluation: Chemically synthesizing the designed compounds and testing their biological activity in vitro and in vivo.

Iterative Optimization: Using the structural and activity data from the initial compounds to refine the design and create improved iterations. gardp.org

This iterative cycle of design, synthesis, and testing allows for the systematic improvement of a compound's properties, leading to the development of highly specific and potent chemical probes. These probes are invaluable tools for further investigating the roles of opioid receptors in various biological processes.

Bioanalytical Techniques for Research Sample Analysis

Chromatographic Methods for Compound Quantification in Biological Matrices (e.g., HPLC, LC-MS)

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are cornerstone analytical techniques for the quantification of drugs and their metabolites in biological samples such as plasma, serum, and urine. researchgate.netnih.govnih.gov These methods offer high sensitivity, specificity, and accuracy, making them essential for pharmacokinetic and metabolic studies. researchgate.netscilit.com

For nalmefene, numerous validated HPLC and LC-MS/MS methods have been developed to measure its concentration in human and animal plasma. researchgate.netnih.govnih.govscilit.com These methods typically involve a sample preparation step, such as protein precipitation or liquid-liquid extraction, to remove interfering substances from the biological matrix. researchgate.netscilit.com The extracted analyte is then separated from other components on a chromatographic column before being detected and quantified by a mass spectrometer. researchgate.netresearchgate.net

Key parameters of these methods include:

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified. For nalmefene, LLOQs in the range of 0.1 to 1 ng/mL have been achieved using LC-MS/MS. nih.gov

Linearity: The concentration range over which the method provides a linear response. Calibration curves for nalmefene typically range from 0.1 to 100 ng/mL. researchgate.netnih.gov

Accuracy and Precision: The closeness of the measured value to the true value and the reproducibility of the measurements, respectively. Validated methods demonstrate high accuracy and precision, with coefficients of variation typically below 15%. researchgate.netscilit.com

Recovery: The efficiency of the extraction process. Mean recovery for nalmefene from human plasma has been reported to be around 80%. researchgate.netscilit.com

These robust bioanalytical methods are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of compounds like nalmefene and its derivatives.

| Method | Matrix | LLOQ | Linear Range | Recovery | Reference |

| LC-MS/MS | Human Plasma | 0.1 ng/mL | 0.1 - 100 ng/mL | 80% | researchgate.netscilit.com |

| LC-MS/MS | Rabbit Plasma | 0.1 ng/mL | 0.1 - 100 ng/mL | - | researchgate.net |

| HPLC-ECD | Human Plasma | 3 ng/mL | 3 - 200 ng/mL | - | researchgate.net |

Spectroscopic Methods for Structural Elucidation of Metabolites (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful spectroscopic techniques used for the structural elucidation of unknown compounds, including drug metabolites. d-nb.infonih.govmdpi.com While MS provides information about the molecular weight and elemental composition of a molecule and its fragments, NMR provides detailed information about the connectivity and spatial arrangement of atoms within the molecule. researchgate.netd-nb.info

The metabolism of nalmefene has been studied using these techniques. nih.gov The major metabolite is nalmefene 3-O-glucuronide. nih.gov Other metabolites include nornalmefene, formed by N-dealkylation, and nalmefene 3-O-sulfate. nih.govdrugbank.com

The process of metabolite identification often involves:

Isolation: Separating the metabolite from the biological matrix using chromatographic techniques.

Mass Spectrometry (MS and MS/MS): Obtaining the accurate mass of the metabolite and its fragmentation pattern. This data helps to determine the molecular formula and identify structural motifs. biorxiv.org

NMR Spectroscopy (1D and 2D): Acquiring various NMR spectra (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) to determine the complete chemical structure of the metabolite. researchgate.netfrontiersin.org The chemical shifts, coupling constants, and cross-peaks in these spectra provide detailed information about the arrangement of atoms. researchgate.net

The combination of MS and NMR data allows for the unambiguous identification and structural characterization of metabolites, which is crucial for understanding the biotransformation pathways of a drug. mdpi.com

Theoretical Implications and Future Research Directions

Conceptual Frameworks for Opioid System Modulation in Research Models

The primary conceptual framework for the use of nalmefene (B1676920) methiodide in research is the differentiation between central and peripheral opioid receptor-mediated effects. Many opioid ligands act on receptors both within the CNS and in peripheral tissues, making it difficult to isolate the origin of an observed physiological or behavioral response. The development of quaternary opioid antagonists, such as naloxone (B1662785) methiodide, provided a critical tool to overcome this challenge. researchgate.net These compounds, including the theoretical nalmefene methiodide, are largely unable to cross the blood-brain barrier at standard doses, thereby confining their antagonist activity to the periphery. researchgate.net

This framework allows researchers to:

Isolate Peripheral Effects: By administering a systemic opioid agonist and then a peripherally restricted antagonist like this compound, researchers can determine which effects of the agonist are mediated by peripheral receptors. If the antagonist reverses an effect, it can be attributed to peripheral action.

Uncover Central Mechanisms: Conversely, if an agonist's effect persists despite the presence of a peripheral antagonist, it strongly implies a centrally-mediated mechanism.

Investigate Peripheral Pathophysiology: This approach is crucial for studying conditions where peripheral opioid receptors are known to play a role, such as in gastrointestinal motility, immune function, and peripheral pain mechanisms, without the confounding influence of central opioid actions like sedation or respiratory depression. mdpi.com

Nalmefene itself possesses a complex pharmacology, acting as an antagonist at mu (µ) and delta (δ) opioid receptors while being a partial agonist at the kappa (κ) opioid receptor. mdpi.commdpi.comamegroups.org This unique profile means that this compound could be used to dissect the peripheral contributions of each of these receptor systems simultaneously. For instance, its use could help clarify the role of peripheral kappa opioid receptors in modulating visceral pain or inflammation, a function that is distinct from the central effects of kappa receptor activation, such as dysphoria. frontiersin.org

Exploration of this compound as a Specific Research Probe for Opioid Receptor Subtypes

The utility of this compound as a research probe is directly linked to the receptor binding profile of its parent compound, nalmefene. Nalmefene exhibits high affinity for all three major opioid receptor subtypes. dovepress.comnih.gov By creating its quaternary derivative, researchers can create a probe that is specific not for a single receptor subtype, but for the entire peripheral opioid receptor system, with distinct actions at each.

Table 1: Receptor Binding and Activity Profile of Nalmefene

| Receptor Subtype | Binding Affinity (Ki) | Intrinsic Activity | Reference |

|---|---|---|---|

| Mu (µ) Opioid Receptor | High | Antagonist / Inverse Agonist | mdpi.comnih.gov |

| Delta (δ) Opioid Receptor | High | Antagonist | mdpi.comdovepress.com |

The application of this compound as a probe would allow for targeted investigations into the peripheral roles of these receptors. For example, its mu-antagonist properties could be used to explore opioid-induced constipation, a peripherally mediated side effect of many opioid analgesics. mdpi.com Its delta-antagonist activity could be applied to studies on the role of peripheral delta receptors in inflammatory processes or certain types of pain. attcnetwork.org Perhaps most uniquely, its kappa-partial agonism could be leveraged to study the peripheral dynorphin/KOR system, which has been implicated in stress-induced organ pathophysiology and immune modulation, separate from its central role in mood and aversion. frontiersin.org

Table 2: Potential Research Applications of this compound as a Peripheral Probe

| Target Receptor | Action of this compound | Potential Research Area |

|---|---|---|

| Peripheral Mu (µ) | Antagonism | Investigating mechanisms of opioid-induced constipation; studying peripheral contributions to analgesia. |

| Peripheral Delta (δ) | Antagonism | Elucidating the role of peripheral delta receptors in inflammatory pain and immune cell function. |

Unexplored Biological Systems and Pathways for Future Investigation

While the role of peripheral opioid receptors in the gut is relatively well-studied, their function in other biological systems remains a significant area for future research. This compound would be an invaluable tool for these investigations.

Cardiovascular System: Peripheral opioid receptors, including kappa receptors, are present in the heart and vasculature. nih.gov Studies using other peripheral antagonists have suggested a role for these receptors in modulating heart rate and protecting against ischemia-reperfusion injury. nih.gov this compound could be used to specifically probe the contribution of peripheral mu, delta, and kappa receptors in cardiac function and disease models without the confounding hemodynamic effects originating from the CNS.

Immune System: Opioid receptors are expressed on various immune cells, and their activation can modulate inflammatory responses. The ability to antagonize peripheral mu and delta receptors while partially activating kappa receptors with this compound could help untangle the complex immunomodulatory roles of the endogenous opioid system during infection or autoimmune conditions.

Endocrine System: The hypothalamic-pituitary-adrenal (HPA) axis can be influenced by opioid receptor activation. dovepress.com While this is largely a central process, peripheral opioid receptors located on the adrenal glands may also play a role. This compound could help isolate the direct peripheral effects of opioids on adrenal hormone secretion.

Metabolic Regulation: Emerging research points to a role for peripheral opioid receptors in glucose homeostasis and energy metabolism. By restricting investigation to the periphery, this compound could help clarify how these receptors influence organs like the pancreas, liver, and adipose tissue.

Development of Novel Research Tools and Methodologies Based on this compound Chemistry

The chemical structure of this compound serves as a platform for the development of more sophisticated research tools. Its fundamental characteristic—being a peripherally restricted opioid ligand—can be combined with other chemical moieties to create novel probes.

Fluorescent Labeling: A fluorescent dye could be covalently attached to this compound. The resulting probe would be unable to enter the CNS but could be used to visualize peripheral opioid receptors in living tissues or cell cultures. This would enable real-time tracking of receptor distribution, density, and trafficking in response to various stimuli, similar to approaches used for labeling central receptors. elifesciences.org

Biotinylation for Affinity Purification: Attaching a biotin (B1667282) molecule to this compound would create a high-affinity ligand for isolating and purifying peripheral opioid receptors and their associated binding partners from tissue homogenates. This would be a powerful tool for proteomic studies aimed at identifying the unique protein complexes that form with opioid receptors in different peripheral tissues.

Radiolabeling for In Vivo Imaging: A radiolabeled version of this compound could potentially be used with techniques like Positron Emission Tomography (PET) to quantify and map the distribution of opioid receptors in peripheral organs in vivo. This would provide unprecedented insight into how receptor expression changes in various disease states, such as inflammatory bowel disease or diabetic neuropathy.

The development of these second-generation tools, all based on the core chemistry of this compound, would significantly enhance the ability of researchers to dissect the complex and often-overlooked roles of the peripheral opioid system.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Nalmefene methiodide in laboratory settings?

- Methodological Guidance :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid dust formation and use fume hoods for ventilation .

- Storage : Store in a cool, dry place away from incompatible substances (e.g., strong oxidizers). Label containers with GHS hazard warnings (H302, H312, H332) .

- Spill Management : Absorb spills with inert materials (e.g., quartz sand) and dispose of contaminated waste according to local regulations .

- Emergency Procedures : For inhalation exposure, move the individual to fresh air; for ingestion, rinse the mouth and seek medical attention immediately .

Q. How does the pharmacokinetic profile of this compound influence its experimental dosing regimens?

- Methodological Guidance :

- Half-Life Considerations : With a half-life of ~11 hours, design studies to account for prolonged receptor occupancy. Use staggered dosing in animal models to avoid cumulative toxicity .

- Bioavailability : Compare subcutaneous, intravenous, and intranasal administration routes in preclinical studies. Monitor plasma concentrations via LC-MS/MS to validate dose-response relationships .

- Drug Interactions : Screen for interactions with CYP3A4 inhibitors/inducers, as these may alter clearance rates .

Q. What validated assays are used to quantify this compound’s opioid receptor antagonism in vitro?

- Methodological Guidance :

- Radioligand Binding Assays : Use [³H]-naloxone in competitive binding studies with human μ-opioid receptor (MOR)-transfected cell lines. Calculate IC₅₀ values using nonlinear regression .

- Functional Antagonism : Employ cAMP accumulation assays in MOR-expressing CHO cells pre-treated with DAMGO (a μ-opioid agonist). Measure reversal efficacy via luminescence-based detection .

Advanced Research Questions

Q. How can mixed-methods research designs evaluate both efficacy and patient-reported outcomes of this compound in alcohol use disorder?

- Methodological Guidance :

- Quantitative Component : Conduct a randomized controlled trial (RCT) with primary endpoints like Heavy Drinking Days (HDD) and total alcohol consumption (TAC). Use MMRM (mixed-model repeated measures) to analyze longitudinal data .

- Qualitative Component : Perform semi-structured interviews with participants to explore subjective experiences (e.g., craving reduction, side effects). Thematic analysis using NVivo software can identify patterns in patient adherence and satisfaction .

- Integration : Triangulate quantitative efficacy data (e.g., Cohen’s d effect sizes) with qualitative themes to assess clinical relevance .

Q. What statistical approaches address missing data in longitudinal clinical trials of this compound?

- Methodological Guidance :

- Imputation Methods : Apply multiple imputation (MI) for missing HDD/TAC data under the Missing at Random (MAR) assumption. Validate results with sensitivity analyses using pattern-mixture models .

- Endpoint Analysis : Use a modified intent-to-treat (mITT) population with Last Observation Carried Forward (LOCF) as a secondary approach. Compare outcomes with completers-only analysis to assess bias .

Q. How do researchers reconcile contradictory findings between preclinical and clinical studies on this compound’s efficacy?

- Methodological Guidance :

- Preclinical-Clinical Translation : Conduct dose-escalation studies in animal models to identify therapeutic indices overlapping with human effective doses (e.g., 20 mg/kg in rodents vs. 18 mg/day in humans) .

- Mechanistic Studies : Use PET imaging with [¹¹C]-carfentanil to compare MOR occupancy in preclinical models and human subjects. Discrepancies may arise from differences in receptor density or metabolic pathways .

- Systematic Reviews : Apply PRISMA guidelines to synthesize preclinical/clinical data. Use meta-regression to explore heterogeneity sources (e.g., study design, population characteristics) .

Q. What strategies optimize systematic literature reviews on this compound’s mechanisms of action?

- Methodological Guidance :

- Search Strategy : Use CAS Registry Number (55096-26-9) in SciFinder and PubMed to bypass nomenclature inconsistencies. Combine terms like “opioid antagonist,” “nalmefene pharmacokinetics,” and “alcohol dependence” .

- Critical Appraisal : Apply AMSTAR-2 criteria to assess study quality. Prioritize RCTs with low risk of bias (e.g., double-blinding, adequate randomization) .

- Data Extraction : Use DistillerSR software to collate pharmacokinetic parameters (e.g., Cmax, AUC) and adverse event rates across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.